molecular formula C7H5ClN2O2 B176143 5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 139713-57-8

5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No. B176143
M. Wt: 184.58 g/mol
InChI Key: FZLKTIWBMWLFMA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves multicomponent reactions. For example, one protocol reports the interaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one to yield the desired product .


Molecular Structure Analysis

The molecular structure of 5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile includes a chlorinated pyridine ring, hydroxyl and cyano groups, and a methyl substituent. The compound’s InChI code is FZLKTIWBMWLFMA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

  • FTIR Peaks : Notable peaks include C-H aromatic, C=O pyrone, C=O carboxylic acid, and C=C aromatic bonds .
  • NMR Spectra : Proton and carbon NMR peaks provide insights into the compound’s functional groups .

Scientific Research Applications

Synthesis and Structural Analysis

  • The novel protocols for synthesizing dihydropyridine derivatives, including chloro and methoxymethyl substituted pyridines, have been demonstrated, with their structures analyzed using X-ray diffraction, IR, NMR, and electronic spectroscopy. These studies highlight the compounds' crystalline structures, hydrogen bonding, and optical properties, such as absorption and fluorescence spectra (Jukić et al., 2010); (Cetina et al., 2010).

Optical and Junction Characteristics

  • Research on pyridine derivatives has also delved into their optical functions, including absorption and fluorescence spectra, and their application in fabricating heterojunctions for electronic devices. These derivatives demonstrate potential in materials science for creating photosensors and devices with specific optical energy gaps and diode characteristics (Zedan, El ‐ Taweel, & El ‐ Menyawy, 2020).

Solvent and Temperature Effects

  • The effects of solvents and temperature on the properties of dihydropyridine derivatives have been studied, providing insights into their solute-solvent interactions and the impact on various acoustical parameters. This research aids in understanding the compounds' behavior in different environments, which is crucial for their application in chemical engineering and pharmaceuticals (Baluja & Talaviya, 2016).

Domino Reactions and Heterocyclic Systems

  • A notable advancement in the chemistry of dihydropyridine and related compounds is the development of domino reactions. These reactions enable the synthesis of complex heterocyclic systems with potential applications in drug development and materials science. Such studies expand the toolkit for synthesizing novel compounds with specific functional properties (Bondarenko et al., 2016).

Electrocatalytic Multicomponent Assembling

  • The electrocatalytic multicomponent assembling technique has been applied to synthesize 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives. This efficient approach highlights the compound's versatility in organic synthesis, offering a pathway to a broad range of derivatives with potential biological activity or material properties (Vafajoo et al., 2014).

properties

IUPAC Name

5-chloro-6-hydroxy-4-methyl-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2/c1-3-4(2-9)6(11)10-7(12)5(3)8/h1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLKTIWBMWLFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=C1Cl)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350659
Record name 5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

CAS RN

139713-57-8
Record name 5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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